molecular formula C₂₆H₂₆F₂N₂O B1141207 Hydroxy Flunarizine CAS No. 87166-81-2

Hydroxy Flunarizine

Cat. No. B1141207
CAS RN: 87166-81-2
M. Wt: 420.49
InChI Key:
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Description

Synthesis Analysis

Hydroxy Flunarizine is synthesized through the metabolism of flunarizine, which involves oxidative N-dealkylation and aromatic hydroxylation processes. A significant pathway in humans is the aromatic hydroxylation to hydroxy-FLUN, which then undergoes glucuronidation. This metabolic pathway highlights the transformation of flunarizine into hydroxy flunarizine within the liver, showcasing a species-specific metabolic profile that varies between rats, dogs, and humans (Lavrijsen et al., 1992).

Molecular Structure Analysis

The molecular structure of Hydroxy Flunarizine is characterized by the presence of hydroxyl groups resulting from the aromatic hydroxylation of flunarizine. This modification significantly impacts the drug's pharmacological properties. The structure is further analyzed through methods like RP-HPLC, which aids in identifying and quantifying the presence of hydroxy flunarizine in biological samples, demonstrating its distinct molecular identity from flunarizine (Zhao Xiaoya, 2012).

Scientific Research Applications

  • Metabolic Pathways in Different Species : Hydroxy Flunarizine is a major metabolite in the in vitro metabolism of Flunarizine in humans and female rats, resulting from the aromatic hydroxylation of the phenyl ring of the cinnamyl moiety. This contrasts with the metabolism observed in male rats, where oxidative N-dealkylation is the major pathway (Lavrijsen et al., 1992).

  • Inhibition of Vascular Contractions : Flunarizine, including its hydroxy derivative, demonstrates the ability to inhibit vascular contractions induced by mediators from thrombin-stimulated rat platelets. This inhibition is attributed to its action as a calcium-entry blocker (De Clerck & Nueten, 1983).

  • Neuroprotective Actions : Flunarizine shows neuroprotective effects in various models of cerebral ischemia. It may protect the brain against functional and structural neuronal damage by blocking Ca++ and Na+ channels in neuronal cells, which helps prevent cell death (Pauwels, Leysen & Janssen, 1991).

  • Prophylaxis of Migraine in Children : Flunarizine is effective in reducing the frequency and duration of migraine headaches in children. It is considered a safe and effective treatment option for childhood migraine (Sorge et al., 1988).

  • Effect on Cardiac Potassium Currents : Flunarizine, including its hydroxy derivative, has been identified as a potent inhibitor of cardiac hERG potassium currents. This action is important in understanding its effects on cardiac function and potential side effects (Trepakova, Dech & Salata, 2006).

  • Treatment of Peripheral Vascular Diseases : Flunarizine and Hydroxy Flunarizine improve blood flow in both healthy subjects and patients with vascular diseases, indicating their usefulness in treating peripheral vascular disorders (De Crée et al., 1979).

  • Antiviral Potential Against Hepatitis C : Flunarizine shows the ability to inhibit Hepatitis C virus cell entry in a genotype-dependent manner, indicating its potential as a component of Hepatitis C combination therapies (Perin et al., 2015).

properties

IUPAC Name

4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORXUYRMIOAMIE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy Flunarizine

CAS RN

100551-77-7
Record name 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
7
Citations
M Takada, T Kono, ST Kitai - Brain research, 1992 - Elsevier
… A major metabolite in male is bis(4-fluorophenyl) methanol via the oxidative N-dealkylation and quickly excreted with both urine and faeces, while one in female is 4-hydroxy-flunarizine …
Number of citations: 18 www.sciencedirect.com
W Meuldermans, J Hendrickx, R Hurkmans… - Arzneimittel …, 1983 - europepmc.org
… In female rats and male dogs, however, hydroxy-flunarizine … (4-fluorophenyl)methanol and hydroxy-flunarizine was proved by "… The glucuronide of hydroxy-flunarizine was also the main …
Number of citations: 38 europepmc.org
M Bialer - Clinical pharmacokinetics, 1993 - Springer
… About 5% of a flunarizine dose was found in urine or faeces as p-hydroxyflunarizine or flunarizine-N-oxide. Other metabolites are unknown. However, in animals, the major metabolic …
Number of citations: 115 link.springer.com
F Albani, R Riva, G CASUCCI, M Contin… - Journal of …, 1986 - academia.edu
… Under the chromatographic conditions described in this paper, hydroxyflunarizine (a metabolite found in animals [7] showed a retention zyxwvutsrqponmlkjihgfed …
Number of citations: 30 www.academia.edu
M Gawlik, J Trawiński, R Skibiński - Journal of Pharmaceutical and …, 2019 - Elsevier
… The F1 metabolite was identified as a 4-hydroxy flunarizine. The presence of fragment with m/z 133.0639 (C 9 H 9 O [M+H] + ) testifies to a hydroxyl group presence in the cinnamyl …
Number of citations: 5 www.sciencedirect.com
S Kariya, S Isozaki, S Narimatsu, T Suzuki - Biochemical pharmacology, 1992 - Elsevier
… 4-Hydroxy-flunarizine was added as an internal standard, and metabolites formed were extracted into organic solvent consisting of n-hexane/ acetone (9: 1, v/v). After centrifugation at …
Number of citations: 13 www.sciencedirect.com
G Morlock, I Vovk, V Glavnik, U Jug, V Metličar… - 2019 - rebus.us.edu.pl
… The 4-hydroxy flunarizine was identified to be the main metabolite of the analyzed drug. Moreover, two new and not described yet metabolites of flunarizine were observed and …
Number of citations: 6 rebus.us.edu.pl

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